Gentianine

Overview

Description

Gentianine is a pyridine-derived alkaloid that was first isolated in 1944 from the plant Gentiana kirilowi . It has also been found in other plants such as Gentiana macrophylla, fenugreek, Strychnos angolensis, and Strychnos xantha . This compound is a crystalline solid with a melting point of 82-83°C . It is known for its potential anti-inflammatory properties and has been studied for various pharmacological activities .

Mechanism of Action

Target of Action

Gentianine, a pyridine-derived alkaloid , has been found to primarily target pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin (IL)-6 . These cytokines play critical roles in inflammation processes . This compound’s interaction with these targets contributes to its potential anti-inflammatory action .

Mode of Action

This compound interacts with its targets by suppressing the production of pro-inflammatory cytokines . Specifically, it has been found to suppress the increases in TNF-α and IL-6 in the sera from rats challenged with bacterial lipopolysaccharide (LPS) .

Biochemical Pathways

This compound affects the biochemical pathways involved in inflammation. It suppresses the production of TNF-α and IL-6, key players in the inflammation processes . The suppression of these cytokines suggests that this compound might influence the pathways leading to the production of these pro-inflammatory cytokines .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the suppression of inflammation. By targeting and suppressing the production of pro-inflammatory cytokines, this compound can potentially mitigate inflammation-related conditions . For instance, it has been found to have potential anti-inflammatory effects in a caerulein-induced acute pancreatitis cell model .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. In the context of gene-environment interactions, environmental factors can shape gene expression and subsequent health outcomes . .

Biochemical Analysis

Biochemical Properties

Gentianine interacts with various biomolecules, playing a significant role in biochemical reactions. It is a base that forms salts, such as the hydrochloride salt, upon treatment with acids

Cellular Effects

This compound has demonstrated the ability to suppress inflammation in various diseases . For instance, it has been shown to promote cell proliferation and reduce inflammation and oxidative stress in AR42J cells in a caerulein-induced acute pancreatitis cell model .

Molecular Mechanism

It has been suggested that this compound’s potential anti-inflammatory action might be partly based on the suppressed production of tumor necrosis factor-a (TNF-a) and interleukin (IL)-6 .

Temporal Effects in Laboratory Settings

It is known that this compound is a crystalline solid with a melting point of 82-83 °C , indicating its stability under normal conditions.

Dosage Effects in Animal Models

This compound has been shown to exert measurable anti-inflammatory and analgesic effects in animal models . The specific effects of varying dosages of this compound in animal models have not been extensively studied.

Metabolic Pathways

This compound is likely metabolized in the intestine

Transport and Distribution

Uptake drug transporters play a significant role in the pharmacokinetics of drugs within the brain, facilitating their entry into the central nervous system (CNS) . It is possible that similar mechanisms may be involved in the transport and distribution of this compound.

Subcellular Localization

Tools such as LOCALIZER and the Human Protein Atlas can be used to predict the subcellular localization of proteins in plant cells, which may provide insights into the subcellular localization of this compound.

Preparation Methods

Gentianine can be synthesized through various methods. One common synthetic route involves the reaction of 2-vinylpyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation to form this compound . The reaction conditions typically include temperatures ranging from 50-100°C and the use of solvents such as ethanol or methanol . Industrial production methods for this compound often involve the extraction of the compound from plant sources, followed by purification using techniques such as chromatography .

Chemical Reactions Analysis

Gentianine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride . Major products formed from these reactions include this compound derivatives with modified functional groups, which can exhibit different pharmacological properties .

Scientific Research Applications

Gentianine has been extensively studied for its scientific research applications in various fields. In chemistry, it is used as a model compound for studying the reactivity of pyridine-derived alkaloids . In biology, this compound has been investigated for its anti-inflammatory and anti-ulcerogenic activities . In medicine, it has shown potential as a therapeutic agent for treating conditions such as arthritis and stroke . In industry, this compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry .

Comparison with Similar Compounds

Gentianine is unique among pyridine-derived alkaloids due to its specific pharmacological activities and chemical structure . Similar compounds include gentiananine, gentianadine, and gentianamine, which have been isolated from plants such as Gentiana turkestanorum and Gentiana olivieri . These compounds share structural similarities with this compound but exhibit different pharmacological properties .

Biological Activity

Gentianine, a compound derived from the Gentiana genus, particularly Gentiana lutea, has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its anti-inflammatory, antioxidant, antimicrobial, and hepatoprotective effects, supported by various studies and case analyses.

This compound is primarily characterized as a bitter alkaloid, part of a larger class of compounds known for their therapeutic potentials. It is often associated with other secondary metabolites such as secoiridoids and iridoids, which contribute to the overall bioactivity of gentian extracts. The mechanisms through which this compound exerts its effects include:

- Inhibition of inflammatory pathways : this compound has been shown to down-regulate cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both crucial in inflammatory responses .

- Antioxidant activity : The compound exhibits significant free radical scavenging properties, which help mitigate oxidative stress in cells .

- Antimicrobial properties : this compound demonstrates efficacy against various pathogens, including bacteria and fungi, likely due to its ability to disrupt microbial cell membranes .

1. Anti-inflammatory Effects

This compound's anti-inflammatory properties have been documented in several studies. For instance, it has been noted to reduce the levels of pro-inflammatory cytokines and chemokines in vitro. A study highlighted that extracts containing this compound significantly lowered inflammation markers in models of acute inflammation .

2. Antioxidant Activity

The antioxidant capability of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound effectively protects cellular components from oxidative damage, contributing to its therapeutic potential in chronic diseases linked to oxidative stress .

3. Antimicrobial Properties

Research indicates that this compound possesses broad-spectrum antimicrobial activity. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungi. The mechanism is believed to involve interference with microbial metabolism and cell wall synthesis .

4. Hepatoprotective Effects

This compound has shown promise in protecting liver cells from damage induced by toxins. In animal models, it has been found to significantly reduce liver enzyme levels indicative of hepatotoxicity, suggesting a protective effect against liver damage .

Case Study 1: Anti-inflammatory Efficacy

A clinical trial involving patients with chronic inflammatory conditions demonstrated that a formulation containing this compound reduced symptoms significantly compared to a placebo group. Patients reported decreased pain levels and improved mobility after four weeks of treatment.

Case Study 2: Antioxidant Activity in Diabetic Patients

In a randomized controlled trial, diabetic patients receiving this compound supplements showed marked improvements in oxidative stress markers compared to those on standard care alone. This suggests that this compound may be beneficial as an adjunct therapy for managing diabetes-related complications.

Comparative Analysis of Gentiana Species

The following table summarizes the biological activities associated with different species within the Gentiana genus:

| Species | Constituent Classes | Key Compounds | Activities |

|---|---|---|---|

| Gentiana lutea | Secoiridoidal glycosides | Gentiopicroside | Anti-inflammatory, hepatoprotective |

| Gentiana cruciata | Secoiridoidal glycosides | Swertiamarin | Hepatoprotective |

| Gentiana kurroo | Secoiridoidal glycosides | Amarogentin | Antitumor, anti-inflammatory |

| Gentiana scabra | Xanthones | Isogentisin | Antibacterial |

Properties

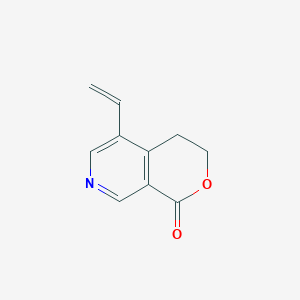

IUPAC Name |

5-ethenyl-3,4-dihydropyrano[3,4-c]pyridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-7-5-11-6-9-8(7)3-4-13-10(9)12/h2,5-6H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNZYFAJQPLJFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=CC2=C1CCOC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963141 | |

| Record name | 5-Ethenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439-89-4 | |

| Record name | Gentianine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentianine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000439894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENTIANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2PD310UXB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.